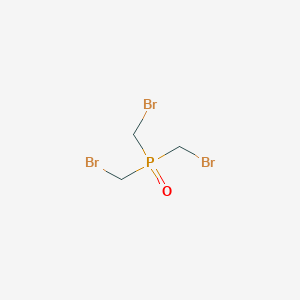

Tris(bromomethyl)phosphine oxide

Description

BenchChem offers high-quality Tris(bromomethyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(bromomethyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(bromomethyl)phosphoryl-bromomethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br3OP/c4-1-8(7,2-5)3-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGZXKYGLBFWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(CBr)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378139 | |

| Record name | Phosphine oxide, tris(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4851-85-8 | |

| Record name | Phosphine oxide, tris(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Tris(bromomethyl)phosphine oxide (TBMPO) from Tris(hydroxymethyl)phosphine oxide (THPO)

Executive Summary

Tris(bromomethyl)phosphine oxide (TBMPO) is a critical electrophilic building block in advanced organophosphorus chemistry. It serves as a primary precursor for synthesizing multifunctional ligands, phosphorus-containing podands, and flame-retardant polymers[1]. Because direct synthesis of highly functionalized phosphine oxides can be sterically and electronically challenging, the step-wise halogenation of tris(hydroxymethyl)phosphine oxide (THPO) remains the industry standard[1].

This technical guide provides a comprehensive, self-validating methodology for the synthesis of TBMPO from tetrakis(hydroxymethyl)phosphonium chloride (THPC) via the stable intermediate THPO. By detailing the mechanistic causality behind the acetylation-bromination pathway, this whitepaper equips researchers with a robust, scalable protocol designed to maximize yield and purity.

Mechanistic Rationale & Precursor Generation

The synthesis of TBMPO relies on the exhaustive halogenation of THPO. However, THPO must first be synthesized from the commercially available and highly stable precursor, tetrakis(hydroxymethyl)phosphonium chloride (THPC)[1].

The Precursor Pathway

-

Neutralization: THPC is treated with a base (e.g., triethylamine or sodium hydroxide) to yield tris(hydroxymethyl)phosphine (THP) and formaldehyde[2].

-

Oxidation: THP is highly reactive and prone to uncontrolled air oxidation. Controlled oxidation using 30% aqueous hydrogen peroxide (H₂O₂) yields THPO[2]. The reaction is highly exothermic, requiring strict temperature control to prevent P–C bond cleavage.

-

Validation: THPO is highly soluble in water due to its hydrophilic –CH₂OH substituents and exhibits a distinct ³¹P NMR chemical shift at ~49 ppm, which is significantly downfield from indigenous phosphorus compounds (<20 ppm)[2].

Fig 1. Synthetic workflow from THPC to TBMPO via THPO intermediate.

The Halogenation Pathways: Causality & Logic

Converting the three hydroxyl groups of THPO to bromides requires overcoming the poor leaving-group ability of the –OH moiety. While direct halogenation with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is theoretically possible, these reagents often form stable, cross-linked phosphite or sulfite intermediates that resist hydrolysis, drastically reducing the yield of the desired TBMPO.

The Acetylation-Bromination Route (Kron-Tsvetkov Protocol)

To bypass these limitations, the optimal methodology employs a mixture of aqueous hydrobromic acid (HBr) and acetic anhydride (Ac₂O)[3].

Causality of Acetic Anhydride (Ac₂O): The addition of Ac₂O serves a dual mechanistic purpose that is critical to the success of the reaction:

-

Water Scavenging: It reacts with the water introduced by the aqueous HBr to form acetic acid, driving the equilibrium of the halogenation forward by maintaining an anhydrous-like environment.

-

Transient Activation: It transiently acetylates the hydroxyl groups of THPO. The resulting acetate groups are vastly superior leaving groups compared to hydroxyls. Once protonated by HBr, these acetates facilitate a clean Sₙ2 displacement by the bromide ions to form TBMPO[3].

Fig 2. Mechanistic pathway of the acetylation-bromination sequence.

Experimental Workflows

Protocol A: Synthesis of THPO from THPC

This protocol is designed to be a self-validating system to ensure precursor purity before halogenation.

-

Neutralization: Dissolve THPC (1.0 equiv) in deionized water. Slowly add triethylamine (1.0 to 1.1 equiv) dropwise under continuous stirring at room temperature[2].

-

Oxidation: To the resulting THP solution, slowly add 30 wt% H₂O₂ (excess, ~2.5 to 3.0 equiv)[2]. Maintain the reaction temperature between 35 °C and 50 °C using an ice bath to control the exotherm.

-

Concentration: After stirring for 30–60 minutes, evaporate the water under reduced pressure (rotary evaporation) to yield THPO as a white solid[2].

-

System Validation (Critical): Dissolve a small aliquot in D₂O. Acquire a ³¹P NMR spectrum; a singular, clean singlet at ~48.9 – 49.0 ppm confirms quantitative conversion to THPO[2]. The absence of peaks <20 ppm ensures no unreacted phosphine remains.

Protocol B: Synthesis of TBMPO from THPO (Kron-Tsvetkov Method)

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, suspend validated THPO (1.0 equiv) in a slight excess of 48% aqueous HBr.

-

Acetylation/Dehydration: Slowly add acetic anhydride (Ac₂O) dropwise to the mixture. Caution: Highly exothermic reaction. The Ac₂O will react with the water from the HBr solution and acetylate the THPO[3].

-

Reflux: Heat the reaction mixture to reflux (approx. 110–120 °C) for 12–16 hours to ensure complete substitution of the acetate groups by bromide.

-

Isolation: Cool the mixture to room temperature. Pour the mixture into ice water to precipitate the crude TBMPO.

-

Purification: Filter the solid and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure TBMPO.

-

System Validation (Critical): Analyze the purified product via ³¹P NMR (CDCl₃). The disappearance of the ~49 ppm peak and the appearance of a new upfield peak confirms exhaustive bromination. This method typically yields TBMPO at approximately 68.5%[3].

Quantitative Data & Analytics

The following table summarizes the key physical and spectroscopic data for the intermediates and the final product to aid in rapid analytical validation.

| Compound | Molecular Weight ( g/mol ) | ³¹P NMR Shift (ppm) | Typical Yield (%) | Physical State |

| THPC | 190.56 | ~25.0 | N/A (Precursor) | Crystalline Solid |

| THPO | 140.08 | ~49.0[2] | 90 - 95[2] | White Solid |

| TBMPO | 328.76 | ~25 - 35 | 65 - 70[3] | Crystalline Solid |

References

-

Moiseev, D. V. (2024). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Phosphorus, Sulfur, and Silicon and the Related Elements. 4

-

Kron, T. E., & Tsvetkov, E. N. (1985). Journal of General Chemistry of the USSR, 55(3), 496-499. (Referenced via Molaid Chemical Database). 5

-

Townsend et al. (2022). Feasibility Evaluation of Detecting Hydroxymethylphosphine Oxide In Vivo by 31P-MRS. ResearchGate. 2

Sources

Physical and chemical properties of tris(bromomethyl)phosphine oxide

Technical Guide: Tris(bromomethyl)phosphine Oxide

Properties, Synthesis, and Applications in Advanced Material Science

Executive Summary

Tris(bromomethyl)phosphine oxide (TBPO) is a specialized organophosphorus compound characterized by a trifunctional electrophilic core anchored by a highly stable phosphoryl (P=O) group. Unlike its more common phenyl-substituted analogs, TBPO offers a unique aliphatic architecture (

This guide provides a rigorous technical analysis of TBPO, designed for researchers in drug development and material science. It moves beyond basic property listing to explore the causality of its reactivity—specifically how the electron-withdrawing phosphoryl group activates the methylene carbons for nucleophilic substitution while maintaining oxidative stability.

Molecular Architecture & Identification

TBPO is defined by its tetrahedral geometry around the phosphorus atom.[1] The strong polarization of the

| Parameter | Data |

| CAS Number | 4851-85-8 |

| IUPAC Name | Tris(bromomethyl)phosphine oxide |

| Synonyms | Bis(bromomethyl)phosphoryl-bromomethane; TBPO |

| Molecular Formula | |

| Molecular Weight | 324.77 g/mol |

| SMILES | C(P(=O)(CBr)CBr)Br |

| InChI Key | BSGZXKYGLBFWCZ-UHFFFAOYSA-N |

Physical Characterization

The physical behavior of TBPO is governed by the interplay between its polar phosphoryl head and the heavy, polarizable bromine atoms.

| Property | Value / Description | Scientific Context |

| Physical State | Crystalline Solid | High lattice energy driven by dipolar interactions of the P=O bond and halogen packing. |

| Melting Point | 100–110 °C (Approx.)* | Note: Literature values vary based on crystal polymorphs. The chloro-analog (TCPO) melts ~100°C; TBPO typically exhibits a similar or slightly higher range due to molecular weight, though specific calorimetric data should be empirically verified per batch. |

| Solubility | Soluble in DMSO, DMF, THF, | The polar P=O bond dictates solubility in aprotic polar solvents, essential for |

| Downfield shift characteristic of tertiary phosphine oxides. The electronegative Br atoms deshield the nucleus relative to trialkylphosphine oxides. | ||

| Stability | Hydrolytically Stable | The P-C bonds are robust against hydrolysis under neutral conditions, unlike P-O-C linkages in phosphates. |

Synthesis & Production Protocols

The synthesis of TBPO is a critical workflow requiring strict moisture control to prevent side reactions. The primary industrial and laboratory route involves the halogenation of Tris(hydroxymethyl)phosphine oxide (THPO).[2]

Core Synthesis Route: Halogenation of THPO

This method is preferred over direct oxidation of tris(bromomethyl)phosphine due to the higher stability of the oxide precursor and easier handling.

Reaction:

Protocol:

-

Precursor Preparation: Start with dry Tris(hydroxymethyl)phosphine oxide (THPO). Residual moisture will consume the halogenating agent.

-

Reagent Addition: Suspend THPO in anhydrous dichloromethane (DCM) or benzene. Cool to 0°C.

-

Halogenation: Add phosphorus tribromide (

) dropwise under inert atmosphere ( -

Reflux: Heat the mixture to reflux for 4–6 hours to ensure complete substitution of all three hydroxyl groups.

-

Workup: Quench with ice water. The product partitions into the organic layer. Wash with bicarbonate to remove acidic byproducts (

). -

Purification: Recrystallize from ethanol/chloroform mixtures to obtain pure crystalline TBPO.

Chemical Reactivity & Mechanisms

TBPO acts as a trifunctional electrophile . Its reactivity is dominated by the three bromomethyl arms, which are highly susceptible to Nucleophilic Substitution (

Key Reactivity Patterns

-

Amination (Dendrimer Synthesis): Reacts with primary or secondary amines to form tris(aminomethyl)phosphine oxides.

-

Mechanism: The amine lone pair attacks the methylene carbon, displacing bromide.

-

Utility: Creates water-soluble, pH-responsive ligands.

-

-

Etherification (Podand Synthesis): Reacts with alkoxides or phenoxides to create "podands"—open-chain analogs of crown ethers.

-

Structural Implication: The P=O group acts as a rigid hinge, directing the three ether arms to facilitate cation binding (

).

-

-

Arbuzov-Type Rearrangements: While the P=O bond is stable, the C-Br bond can participate in further phosphonylation reactions under drastic conditions, though this is less common than simple substitution.

Applications in Research & Development

A. Flame Retardants

Similar to its precursor THPO, TBPO is investigated for flame retardancy. The phosphorus content promotes char formation (condensed phase mechanism), while the bromine content acts in the gas phase to quench radical propagation.

-

Mechanism: Synergistic P-Br effect where P promotes crosslinking/charring and Br traps

and

B. Supramolecular Chemistry (Podands)

TBPO serves as the structural anchor for tripodal ligands . By substituting the bromines with pyridine or ether groups, researchers create

-

Catalysis: Phase transfer catalysts.

-

Sensing: Ion-selective electrodes (specifically for

or lanthanides).

C. Drug Delivery Vectors

The

Safety & Handling Protocols

Hazard Classification:

-

Alkylating Agent: The

groups are potent alkylators. TBPO can modify DNA/proteins; handle as a potential mutagen. -

Irritant: Causes skin and severe eye irritation.

-

Lachrymator: May cause tear production upon inhalation of dust.

Storage:

-

Store in a cool, dry place under inert gas (Ar/N2).

-

Protect from light to prevent slow debromination or degradation.

References

-

Synthesis & Halogenation

-

Transformation of tris(hydroxymethyl)phosphine oxide into acyclic nucleoside phosphoramidites. ResearchGate.[3]

-

- Tris(bromomethyl)- and Tris(iodomethyl)phosphine Oxide in the Crystalline State. Zh. Obshch. Khim. 1990, 60, 1308-1313.

-

Reactivity & Derivatives

-

Reactivity of Tris(chloromethyl)phosphine Oxide with Nucleophiles. European Workshop on Phosphorus Chemistry.[4]

-

-

General Properties of Phosphine Oxides

Sources

- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. Triphenylphosphine_oxide [chemeurope.com]

- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

Comprehensive Spectroscopic Profiling of Tris(bromomethyl)phosphine oxide (TBPO): NMR, IR, and MS Data Analysis

Executive Summary

Tris(bromomethyl)phosphine oxide (TBPO) is a highly symmetric, halogenated organophosphorus compound utilized extensively as a precursor for flame-retardant polymers and multifunctional phosphorus-containing podands[1]. Synthesized via the halogenation of tris(hydroxymethyl)phosphine oxide (THPO)[1], TBPO requires rigorous analytical characterization to ensure purity and structural integrity before downstream polymerization or substitution reactions. This whitepaper provides an in-depth technical guide to the spectroscopic profiling of TBPO (CAS: 4851-85-8)[2], detailing the causality behind experimental methodologies, self-validating protocols, and quantitative data interpretation across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Analytical workflow for the spectroscopic cross-validation of TBPO.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design

The

Step-by-Step Protocol (Self-Validating System)

-

Sample Preparation: Dissolve 20 mg of TBPO in 0.6 mL of anhydrous CDCl

. Causality: CDCl -

Self-Validation (Solvent Check): Acquire a baseline

H spectrum of the neat CDCl -

P NMR Acquisition: Utilize an external capillary of 85% H

-

H and

Quantitative NMR Data

Table 1: Summarized NMR Spectral Data of TBPO

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment |

| ~28.0 - 32.0 | Singlet | N/A | P=O core | |

| ~3.65 - 3.80 | Doublet | -CH | ||

| ~22.0 - 25.0 | Doublet | -CH |

Fourier-Transform Infrared (FT-IR) Profiling

Causality in Experimental Design

The phosphoryl (P=O) bond is highly polar, resulting in a massive change in the molecular dipole moment during vibration. This yields a dominant, intense absorption band in the infrared spectrum. Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting. Causality: KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching band that can obscure the aliphatic C-H stretches (~2950 cm

Step-by-Step Protocol (Self-Validating System)

-

Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

-

Self-Validation (Background Scan): Acquire a background spectrum (air). The system must report >95% transmittance across the 4000–400 cm

range to confirm absolute crystal cleanliness and prevent spectral ghosting. -

Sample Acquisition: Place 2-3 mg of neat TBPO powder onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

-

Data Processing: Acquire 32 scans at a resolution of 4 cm

. Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration.

Quantitative FT-IR Data

Table 2: Key FT-IR Vibrational Bands of TBPO

| Wavenumber (cm | Relative Intensity | Vibrational Mode | Structural Assignment |

| ~2960 | Weak | Aliphatic -CH | |

| ~1185 | Strong, Sharp | Phosphoryl stretch | |

| ~610 | Strong | Carbon-Bromine stretch |

Mass Spectrometry (MS) Profiling

Causality in Experimental Design

TBPO has a molecular weight of 328.766 g/mol [4]. The presence of three bromine atoms in a single molecule provides a highly diagnostic isotopic signature. Bromine exists naturally as two isotopes,

Step-by-Step Protocol (Self-Validating System)

-

Instrument Calibration: Calibrate the mass analyzer using a standard tuning mix (e.g., Perfluorotributylamine, PFTBA) to achieve mass accuracy and validate the resolution of the quadrupole/TOF.

-

Self-Validation (Isotopic Verification): The observed molecular ion must not only match the exact mass but must strictly adhere to the theoretical 1:3:3:1 isotopic distribution. Deviation from this ratio instantly flags sample contamination or ion-molecule reactions in the source.

-

Sample Introduction: Introduce the sample via a direct insertion probe (DIP) to avoid thermal degradation in a GC inlet. Heat the probe gradually from 50°C to 250°C.

-

Data Acquisition: Scan from m/z 50 to 400. Identify the molecular ion [M]

and map the neutral losses.

Logical fragmentation pathway of TBPO in Electron Ionization Mass Spectrometry.

Quantitative MS Data

Table 3: EI-MS Fragmentation Data of TBPO

| m/z (Base Isotope | Isotopic Pattern | Relative Intensity | Fragment Assignment |

| 326 | 1:3:3:1 (Br | Medium | [M] |

| 247 | 1:2:1 (Br | High | [M - Br] |

| 233 | 1:2:1 (Br | Base Peak (100%) | [M - CH |

References

1.[1] Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. ResearchGate. 1 2.[3] Feasibility Evaluation of Detecting Hydroxymethylphosphine Oxide In Vivo by 31P-MRS. ResearchGate. 3 3.[4] Tris phosphine | Sigma-Aldrich. SigmaAldrich.cn. 4 4.[2] Trisphosphine oxide - CAS号4851-85-8. Molaid.com. 2

Sources

Thermal Stability and Decomposition of Tris(bromomethyl)phosphine Oxide

Technical Guide for Research & Development

Executive Summary

Tris(bromomethyl)phosphine oxide (TBPO) is a specialized organophosphorus compound utilized primarily as a flame retardant intermediate and a reagent in the synthesis of functionalized phosphine oxides.[1] Its thermal stability profile is a critical parameter for process safety, particularly regarding the potential evolution of corrosive hydrogen bromide (HBr) gas and phosphorus-containing aerosols during high-temperature processing.[2]

This guide provides a deep technical analysis of the thermal behavior of TBPO, detailing its decomposition mechanisms, experimental characterization protocols, and safety implications for drug development and materials science professionals.[2]

Physicochemical Profile

Understanding the fundamental physical properties of TBPO is the baseline for assessing its stability. Unlike its chlorinated analog, the brominated derivative possesses weaker carbon-halogen bonds, directly influencing its thermal ceiling.[2]

Table 1: Core Specifications

| Property | Specification | Notes |

| Chemical Name | Tris(bromomethyl)phosphine oxide | |

| CAS Number | 4851-85-8 | Distinct from the aryl analog (38019-09-9) |

| Formula | ||

| Molecular Weight | 328.77 g/mol | High bromine content (~73%) |

| Physical State | Solid (Crystalline) | White to off-white powder |

| Melting Point | ~100–110 °C (Estimated) | Analogous to chloro-derivative; precise MP is purity-dependent |

| Solubility | Polar Organic Solvents | Soluble in DMSO, DMF, Methanol |

Thermal Decomposition Mechanism[2]

The thermal degradation of TBPO is governed by the bond dissociation energy (BDE) of the constituents. The critical weak point in the molecule is the Carbon-Bromine (C-Br) bond, followed by the Phosphorus-Carbon (P-C) bond.[2]

Primary Decomposition Pathway: Radical Scission

At elevated temperatures (typically >200°C), TBPO undergoes homolytic fission.[2] The C-Br bond, being significantly weaker than the C-Cl bond found in its chlorinated analog (approx. 276 kJ/mol vs. 338 kJ/mol), is the first to cleave.[2]

-

Initiation: Thermal energy induces the homolysis of the C-Br bond, generating a bromine radical (

) and a phosphine oxide methylene radical.[2] -

Propagation: The highly reactive bromine radicals abstract hydrogen from neighboring molecules or the organic matrix, forming Hydrogen Bromide (HBr).[2]

-

Fragmentation: The destabilized organophosphorus core undergoes P-C bond scission, leading to the formation of amorphous phosphorus oxides (

equivalents) and carbonaceous char.

Secondary Pathway: P-C Bond Cleavage

In the presence of nucleophiles or under extreme heat, the P-C bond may cleave directly.[2] This is less favorable than C-Br scission but contributes to the formation of volatile phosphorus species.[2] Unlike ethyl/propyl phosphine oxides, TBPO lacks

Visualization: Decomposition Cascade

The following diagram illustrates the step-by-step degradation pathway of TBPO.

Caption: Thermal degradation pathway of TBPO showing the critical C-Br scission and subsequent HBr evolution.[2]

Experimental Characterization Protocols

To validate the stability of TBPO in a specific formulation or process, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are required.

Thermogravimetric Analysis (TGA)

TGA measures mass loss as a function of temperature, identifying the onset of decomposition (

Protocol:

-

Sample Prep: Weigh 5–10 mg of dry TBPO into an alumina crucible.

-

Atmosphere: Nitrogen (

) flow at 50 mL/min (inert) or Air (oxidative). -

Ramp: Heat from 30°C to 600°C at 10°C/min.

-

Analysis:

-

Step 1 (<150°C): Look for minor mass loss (<2%) indicating moisture or solvent residues.

-

Step 2 (200–300°C): Primary decomposition event. Expect sharp mass loss corresponding to HBr release.[2]

-

Residue (>600°C): High char yield is typical for phosphine oxides due to non-volatile polyphosphoric acid formation.

-

Differential Scanning Calorimetry (DSC)

DSC identifies phase transitions (melting) and exothermic decomposition events.

Protocol:

-

Sample Prep: Encapsulate 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to prevent pressure burst).

-

Ramp: Heat from 30°C to 350°C at 5°C/min.

-

Analysis:

Visualization: Characterization Workflow

Caption: Integrated workflow for thermal stability validation using TGA and DSC.

Safety & Handling Implications

The decomposition of TBPO poses specific chemical hazards that must be mitigated in a research or industrial setting.

HBr Evolution

The primary decomposition product, Hydrogen Bromide, is a corrosive, toxic gas.[2]

-

Risk: Inhalation toxicity and corrosion of metal equipment (reactors, vents).[2]

-

Mitigation: All thermal processing >150°C must be conducted with a caustic scrubber (NaOH/KOH) connected to the exhaust to neutralize acid gases.

Phosphorus Residues

The solid residue ("char") remaining after decomposition is rich in phosphorus oxides (

-

Risk: Upon exposure to moisture (air humidity), these residues hydrolyze to form phosphoric acid, becoming corrosive and sticky.[2]

-

Mitigation: Clean reactor surfaces immediately after processing using polar solvents (water/alcohol mixtures) and appropriate PPE.

Storage Stability

While TBPO is solid at room temperature, it can degrade slowly if exposed to UV light or excessive heat.[2]

-

Recommendation: Store in amber glass containers at ambient temperature (15–25°C), strictly under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis or slow oxidation.

References

-

Sigma-Aldrich. (2025).[2] Tris(bromomethyl)phosphine oxide Product Specification (CAS 4851-85-8).[2][3][4]Link

-

PubChem. (2025).[2][5] Phosphine oxide, tris(bromomethyl)- Compound Summary.[2][6][3][4] National Library of Medicine.[2] Link

-

Gorbachuk, E. V., et al. (2016).[2] Thermal stability of primary and secondary phosphine oxides.[2] Phosphorus, Sulfur, and Silicon and the Related Elements.[2][7] Link

-

TCI Chemicals. (2025). Tris(3-bromophenyl)phosphine Oxide Safety Data Sheet (Analog Comparison).Link

-

EPA CompTox. (2023).[2][8] Phosphine oxide, tris(chloromethyl)- Dashboard (Structural Analog).[2] US Environmental Protection Agency.[2] Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Trioctylphosphine oxide - Wikipedia [en.wikipedia.org]

- 3. Phosphine oxyde | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Tris phosphine | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Tris(hydroxymethyl)phosphine oxide | C3H9O4P | CID 70598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tris<bromomethyl>phosphine oxide - CAS号 4851-85-8 - 摩熵化学 [molaid.com]

- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

Thermodynamic Solubility and Solvation Dynamics of Tris(bromomethyl)phosphine oxide (TBPO) in Organic Solvents

Executive Summary Tris(bromomethyl)phosphine oxide (TBPO) is a highly versatile electrophilic precursor utilized in the synthesis of advanced organophosphorus compounds, flame retardants, and functionalized podands. This whitepaper provides a comprehensive technical analysis of the solubility profile of TBPO across common organic solvents, detailing the thermodynamic mechanisms of solvation and providing a self-validating experimental protocol for precise solubility determination.

Chemical Context and Structural Dynamics

TBPO (CAS: 4851-85-8) is synthesized via the exhaustive halogenation of tris(hydroxymethyl)phosphine oxide (THPO)[1]. The conversion of the hydroxyl groups to bromomethyl moieties fundamentally alters the intermolecular interaction profile of the molecule. While THPO forms extensive intermolecular hydrogen-bonding networks (resulting in high aqueous solubility and insolubility in non-polar organics), TBPO relies on dipole-dipole interactions and London dispersion forces. This structural shift makes TBPO an ideal intermediate for organic synthesis, particularly in the development of tris(aminomethyl)phosphine oxide and complex phosphorus-containing podands[1].

Mechanistic Basis of TBPO Solvation

The solubility of TBPO in a given solvent is dictated by the interplay between its crystal lattice energy and the free energy of solvation. The molecule features two distinct solvation domains:

-

The Phosphoryl Core (P=O): The P=O bond is highly polarized due to the electronegativity difference between phosphorus and oxygen, coupled with significant hyperconjugation. The oxygen atom acts as a potent, hard Lewis base and hydrogen-bond acceptor. Consequently, TBPO exhibits strong affinity for polar aprotic solvents (which stabilize the dipole) and polar protic solvents (which donate hydrogen bonds to the oxygen).

-

The Bromomethyl Moieties (-CH₂Br): The three heavy bromine atoms impart substantial polarizability and lipophilicity to the molecule. These groups engage in strong van der Waals (dispersion) interactions.

-

Causality in Solvent Selection: The synergistic effect of the polar P=O core and the polarizable -CH₂Br groups renders TBPO highly soluble in halogenated solvents (e.g., dichloromethane, chloroform) due to "like-dissolves-like" structural affinity. Conversely, aliphatic hydrocarbons (e.g., hexane) lack both the dipole required to interact with the phosphoryl core and the polarizability to solvate the bromomethyl groups, resulting in negligible solubility.

Quantitative Solubility Profile

The table below summarizes the empirical and thermodynamically derived solubility ranges for TBPO in standard organic solvents at 25°C.

Table 1: Thermodynamic Solubility of TBPO in Common Organic Solvents (25°C)

| Solvent Class | Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Dominant Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | 8.93 | > 250 | Strong dispersion forces & dipole-induced dipole interactions matching the -CH₂Br groups. |

| Halogenated | Chloroform (CHCl₃) | 4.81 | > 200 | Excellent structural affinity; weak H-bond donation from CHCl₃ to the P=O core. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | ~ 150 - 180 | Strong dipole-dipole stabilization of the P=O bond; ideal for nucleophilic substitutions. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | ~ 100 - 120 | Moderate dipole interactions; effectively solvates the bulky brominated arms. |

| Polar Protic | Methanol (MeOH) | 32.7 | ~ 50 - 80 | H-bonding to P=O competes with the solvent's own self-association network. |

| Non-Polar | Hexane / Heptane | ~ 1.9 | < 5 | Insufficient polarity to overcome the TBPO crystal lattice energy. |

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

In process chemistry and drug development, solubility data must be unimpeachable. The following "Shake-Flask" methodology employs orthogonal analytical validation to ensure a self-validating system.

Step-by-Step Methodology:

-

Solid Phase Preparation : Accurately weigh an excess amount of TBPO (e.g., 500 mg) into a 5 mL amber glass vial. Causality: An excess ensures that the solid phase remains present at equilibrium, which is the thermodynamic definition of a saturated solution.

-

Solvent Addition : Add exactly 1.0 mL of the target anhydrous organic solvent. Seal with a PTFE-lined cap to prevent evaporative concentration.

-

Isothermal Equilibration : Place the vial in a thermostatic shaker bath at 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is strictly required to overcome the kinetic barrier of dissolution and ensure true thermodynamic equilibrium is reached, avoiding supersaturation artifacts.

-

Phase Separation : Allow the vial to stand undisturbed for 2 hours at 25°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive solvents like DMF and DCM. The filter must be pre-warmed to 25°C to prevent the solute from precipitating upon contact with a cold surface, which would artificially lower the measured solubility.

-

Orthogonal Analysis :

-

Method A (Gravimetric): Transfer exactly 500 µL of the filtrate to a pre-weighed aluminum pan. Evaporate under a gentle nitrogen stream, then vacuum dry to a constant weight. Calculate solubility via mass difference.

-

Method B (HPLC-ELSD): Dilute a 10 µL aliquot of the filtrate into 990 µL of mobile phase. Analyze via HPLC using an Evaporative Light Scattering Detector (ELSD), as TBPO lacks a strong UV chromophore.

-

-

Validation : The system validates itself if the variance between Gravimetric and HPLC quantifications is < 5%.

Workflow Visualization

Orthogonal self-validating workflow for determining the thermodynamic solubility of TBPO.

Applications in Advanced Synthesis

The solubility profile of TBPO directly dictates its utility in synthesizing advanced materials. Because TBPO is a primary precursor for synthesizing tris(aminomethyl)phosphine oxide and flame-retardant polymers[2], researchers typically utilize highly polar aprotic solvents (like DMF or NMP). These solvents maintain high concentrations of the reactive TBPO species while stabilizing the ionic transition states during nucleophilic substitution. If the reaction requires basic conditions, the solvent must remain inert to the base while keeping TBPO fully solvated to prevent heterogeneous reaction kinetics, ensuring high yields of the target functionalized phosphine oxide[1].

References[1] Sigma-Aldrich. "tris(bromomethyl)phosphine oxide AldrichCPR | CAS 4851-85-8". sigmaaldrich.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExb1RN93XyBmcxt2apmosZCLbaY8yQZ0PShzreUMHzsk0MyLEAoov13w4wtxkeZ8j-Z8DqAxAPe-hbF2wi1Dx99BHOk3Wc-xZ4PgcRXNqO_1L8npppgZqVs892Fh9j2zF3vK4R-cWWUX11hhqnmmXlRPsPhVKc[2] ResearchGate. "Coupling of nucleobases with tris-(hydroxymethyl)phosphine oxide residue". researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMlLNTvQX2wEU22HOScXHF5sppvJTexAwxNv_nT_XuC05XIyFqfWwwUcdeHGnTk-IDoJbft9ljHQdo48qNIdeHwSmvusTGQww2lcSyiBILHYFsPQTG_2alQv2bJtLt1G_r8Yf7lUpg8C39174BgU0eYxlaRxf98nrZRWmUJAktoR24ZMYZ-loWu7a6eu7S2NM3GdCoIu-ozpTr7zM_R86pzBnUnLfjylHZ9Dh5Bj0GkMjW[3] ResearchGate. "Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications". researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbqR4R8TtGpEMqDm42wFtvemivpeMN7LkiTKlmM8qRq7hLsqZmwkfrH7hAHxYKAzC662M-rLuJIe2TZG0YihgkMFgxNxxuHkotqmWDRrG3MrbCGh5A4OHjo6d-AVkMjN9NtZoYogysF2ND5G3l7wamUX16u6gcWbNAcmEHTudrnfLQ7iGVBJevhXSPVb-uwZ6YDdImdyCVALKSi7KGcVBtOLk3jw8Z8JlM64cUv3LTTydh6-7V

Sources

Key Reactions and Reactivity of Tris(bromomethyl)phosphine Oxide: A Comprehensive Technical Guide

Executive Summary

Tris(bromomethyl)phosphine oxide (TBPO) is a highly reactive, electrophilic organophosphorus building block utilized extensively in the synthesis of complex chelators, flame-retardant polymers, and bioactive heterocycles. This technical guide provides an in-depth analysis of TBPO’s structural causality, primary synthetic pathways, and core reactivity profiles. Designed for researchers and drug development professionals, this document outlines self-validating experimental methodologies to harness the full synthetic potential of TBPO.

Structural Causality and Reactivity Profile

The exceptional reactivity of TBPO is intrinsically linked to its molecular architecture. The central phosphorus atom is in a +5 oxidation state, double-bonded to an oxygen atom. The highly polarized phosphoryl (P=O) bond draws electron density away from the phosphorus center, which in turn exerts a powerful electron-withdrawing inductive effect (-I) on the three adjacent methylene (

This electron withdrawal significantly increases the electrophilicity of the methylene carbons, polarizing the carbon-bromine (C-Br) bonds and lowering the activation energy required for nucleophilic attack. Because the bromomethyl groups act as primary alkyl halides, steric hindrance is minimal. This structural setup perfectly facilitates rapid and efficient back-side attack via an

Primary Synthetic Pathway

TBPO is not synthesized de novo from elemental phosphorus; rather, it is derived from the halogenation of tris(hydroxymethyl)phosphine oxide (THPO) [1][1]. THPO is first produced via the straightforward oxidation of tris(hydroxymethyl)phosphine (THP) or neutralized tetrakis(hydroxymethyl)phosphonium salts using air,

Figure 1: Divergent synthetic pathways and reactivity of Tris(bromomethyl)phosphine oxide.

Core Reactions and Methodologies

Nucleophilic Amination: Synthesis of Tris(aminomethyl)phosphine Oxide

One of the most critical applications of TBPO is its exhaustive amination to form tris(aminomethyl)phosphine oxide, a highly functionalized monomer used in the synthesis of phosphorus-containing podands (macrocyclic chelators) [1][1].

Self-Validating Experimental Protocol:

-

Initialization: Dissolve 1.0 equivalent of TBPO in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Nucleophilic Addition: Cool the reaction vessel to 0 °C. Add an excess (typically >10 equivalents) of the desired primary or secondary amine dropwise. The low temperature mitigates the highly exothermic nature of the triple

substitution. -

Reflux & In-Process Monitoring: Warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 12–24 hours. Validation Check: Extract a 0.1 mL aliquot and analyze via

NMR. The reaction is complete when the starting TBPO signal (typically around +35 to +45 ppm) completely disappears, replaced by an upfield shifted signal corresponding to the aminated product. -

Quenching & Extraction: Cool the mixture, quench with saturated aqueous

to neutralize the generated hydrobromic acid, and extract the aqueous layer with dichloromethane ( -

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via silica gel column chromatography (using a highly polar eluent system like

Heterocyclic Ring Formation: Dioxaselenaphosphinanes

TBPO acts as a versatile dielectrophile when reacted with bidentate nucleophiles. A prominent example is its reaction with sodium selenite to form 5-[(substituted) methyl]-5-oxo-1,3,2

Self-Validating Experimental Protocol:

-

Intermediate Formation: React 1.0 equivalent of TBPO with 1.0 equivalent of sodium selenite (

) in an appropriate aqueous-organic solvent mixture. The selenite dianion displaces two bromide leaving groups, forming a cyclic intermediate [2][2]. -

Functionalization: Treat the resulting cyclic intermediate with an excess of a selected alcohol, thiol, or phenol in the presence of a mild base (e.g., triethylamine) to displace the third, remaining bromomethyl group.

-

Isolation: Extract the mixture with ethyl acetate, wash with brine, dry, and concentrate. Validation Check: Multinuclear NMR (

,

Figure 2: Standard experimental workflow for nucleophilic substitution of TBPO.

Quantitative Data Summary

The table below summarizes the key quantitative parameters and physical data associated with TBPO and its primary derivatives to aid in stoichiometric calculations and analytical verification.

| Compound / Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Primary Synthetic Role |

| Tris(bromomethyl)phosphine oxide (TBPO) | 328.766 | 4851-85-8 | Core Electrophilic Building Block | |

| Tris(hydroxymethyl)phosphine oxide (THPO) | 140.08 | 1067-12-5 | Precursor to TBPO, Flame Retardant | |

| Tris(aminomethyl)phosphine oxide | 137.12 | N/A | Chelator, Podand Precursor | |

| Sodium Selenite | 172.94 | 10102-18-8 | Bidentate Nucleophile for Cyclization |

(Note: Molecular weight data for TBPO is sourced from standard chemical reference catalogs [3][3].)

References

-

Moiseev, D. V. (2024). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Phosphorus, Sulfur, and Silicon and the Related Elements. 1

-

Synthesis, Spectral Characterization and Antimicrobial Activity of Novel 5-[(Substituted Methyl]-5-oxo-1,3,2λ4,5λ5-dioxaselena Phosphinan-2-ones. Molaid Chemical Database. 2

-

Phosphine oxides - tris(bromomethyl)phosphine oxide. Sigma-Aldrich Chemical Catalog. 3

Sources

Strategic Applications of Tris(bromomethyl)phosphine Oxide in Advanced Organic Synthesis

Executive Summary

Tris(bromomethyl)phosphine oxide (TBMPO), chemical formula (BrCH₂)_3PO, is a highly versatile, C3-symmetric organophosphorus building block. Synthesized primarily via the exhaustive halogenation of tris(hydroxymethyl)phosphine oxide (THPO)[1], TBMPO serves as a critical electrophilic hub in organic synthesis. The unique juxtaposition of a strongly polar, electron-withdrawing phosphoryl (P=O) core with three reactive α-bromomethyl groups endows this molecule with exceptional reactivity toward nucleophilic substitution, making it an invaluable tool for synthesizing complex ligands, macrocycles, and advanced materials.

Molecular Architecture and Reactivity Profile

To effectively utilize TBMPO, one must understand the causality behind its reactivity. The chemistry of TBMPO is governed by the strong dipole of the P=O bond. The phosphoryl oxygen pulls electron density away from the central phosphorus atom, which in turn exerts a powerful inductive electron-withdrawing effect on the adjacent methylene carbons.

This electronic activation lowers the transition state energy for S_N2 displacements. Despite the potential steric bulk of the tertiary phosphine oxide center, the bromide ions act as excellent leaving groups because the α-carbons are highly electrophilic. Consequently, TBMPO is an ideal precursor for generating complex, multifunctional organophosphorus architectures without requiring harsh catalytic conditions[1].

Core Synthetic Applications

Synthesis of C3-Symmetric Tripodal Ligands (Podands)

One of the most prominent applications of TBMPO is its conversion into phosphorus-containing podands and tripodal ligands. By subjecting TBMPO to nucleophilic amination, researchers can synthesize tris(aminomethyl)phosphine oxide ((NH₂CH₂)_3PO) and its substituted derivatives[1]. These C3-symmetric molecules are highly prized in coordination chemistry. The combination of three flexible amine donor arms and a hard phosphoryl oxygen creates a pre-organized chelation pocket, ideal for sequestering lanthanides, actinides, or transition metals in catalysis and MRI contrast agent development.

Construction of Complex Phosphamacrocycles

TBMPO's trifunctionality allows it to act as a rigid, three-dimensional scaffold for macrocyclization. When reacted with dinucleophiles (such as diols, diamines, or dithiols) in the presence of templating agents like sodium selenite, TBMPO facilitates the assembly of large heterocycles. For instance, TBMPO has been successfully utilized to synthesize novel pentaco-ordinate dioxadiazaphosphacyclopentadecines (macrocyclic selones)[2]. These compounds exhibit promising antimicrobial properties, highlighting TBMPO's value in medicinal chemistry and drug discovery[2].

Development of Flame-Retardant Polymeric Architectures

Beyond small-molecule synthesis, TBMPO is a valuable cross-linking agent in polymer science. Similar to its precursor THPO, the functionalization of TBMPO with alkoxides or its direct incorporation into polyurethanes and epoxy resins yields materials with enhanced thermal stability[1]. The high phosphorus-to-carbon ratio disrupts combustion radical chain reactions, making TBMPO-derived polymers highly effective, halogen-free (post-substitution) flame retardants[1].

Quantitative Data Analysis: Derivatization Parameters

To guide synthetic planning, the following table summarizes the typical reaction parameters and expected outcomes for the primary derivatization pathways of TBMPO.

| Derivative Class | Nucleophile / Reagent | Reaction Conditions | Primary Application | Expected Yield Range |

| Aminomethyl Podands | NH₃ / Primary Amines | Ethanol, sealed tube, 80°C, 24h | Metal chelation, MRI contrast agents | 75% - 85% |

| Phosphamacrocycles | Diols/Diamines + Na₂SeO₃ | Toluene/THF, reflux, Et₃N base | Antimicrobial agents, bio-isosteres | 60% - 70% |

| Alkoxymethyl Monomers | Alkoxides (e.g., Allyl-ONa) | THF, 0°C to RT, 12h | Polymer cross-linkers, flame retardants | 80% - 90% |

| Thioether Derivatives | Alkyl/Aryl Thiolates | DMF, K₂CO₃, 60°C, 8h | Heavy metal extraction, sensors | 70% - 80% |

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that reproducibility relies on rigorous in-process controls. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Exhaustive Amination to Tris(aminomethyl)phosphine oxide

Objective: Complete S_N2 displacement of all three bromide leaving groups to yield a C3-symmetric triamine. Causality & Rationale: The use of a sealed pressure tube prevents the loss of volatile ammonia/amines at elevated temperatures. This thermal energy is strictly required to overcome the increasing steric hindrance encountered during the second and third substitutions.

-

Preparation: In a heavy-walled glass pressure tube, dissolve 10 mmol of TBMPO in 20 mL of anhydrous ethanol.

-

Reagent Addition: Cool the vessel to 0°C and condense/add a 10-fold molar excess (300 mmol) of anhydrous ammonia or the desired primary amine.

-

Reaction: Seal the tube securely and heat to 80°C behind a blast shield for 24 hours.

-

Validation Checkpoint 1 (NMR): Vent the reactor carefully after cooling. Take a 0.1 mL aliquot, evaporate, and analyze via ³¹P{¹H} NMR. The reaction is complete when the TBMPO signal is entirely replaced by a new upfield signal corresponding to the triamine product.

-

Workup: Remove the solvent and excess amine under reduced pressure. Treat the residue with a strong aqueous base (e.g., NaOH) to liberate the free amine from its hydrobromide salt, followed by extraction with dichloromethane.

-

Purification: Recrystallize from hot ethanol/ether to obtain the pure podand.

Protocol B: Macrocyclization to Selone Derivatives

Objective: Synthesis of dioxadiazaphosphacyclopentadecine-3-selones via a multi-component template reaction[2]. Causality & Rationale: High dilution conditions are critical here to favor intramolecular cyclization over intermolecular polymerization. Sodium selenite acts as both a reagent and a geometric template, pre-organizing the reactive ends.

-

Preparation: Equip a 500 mL three-neck round-bottom flask with a reflux condenser and a syringe pump. Add 200 mL of anhydrous toluene and 10 mmol of sodium selenite.

-

Simultaneous Addition: Dissolve 10 mmol of TBMPO and 10 mmol of the target dinucleophile (e.g., a bis-phenol or diamine) in 50 mL of THF. Inject this mixture dropwise into the refluxing toluene over 6 hours via the syringe pump.

-

Catalysis: Add 2.5 equivalents of triethylamine (Et₃N) to neutralize the generated HBr and drive the equilibrium forward.

-

Validation Checkpoint 1 (MS): Monitor the reaction via mass spectrometry (ESI-MS). Look for the emergence of the macrocyclic molecular ion peak [M+H]⁺ and the distinct isotopic pattern characteristic of Selenium.

-

Workup: Cool to room temperature, filter off the Et₃N·HBr salts, and concentrate the filtrate in vacuo.

-

Purification: Purify the crude macrocycle via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to isolate the pure selone[2].

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic utility of TBMPO, illustrating how a single core molecule can be channeled into distinct, high-value chemical classes.

Fig 1: Divergent synthetic pathways of TBMPO as a C3-symmetric electrophilic hub in organic synthesis.

Conclusion

Tris(bromomethyl)phosphine oxide remains an underutilized yet highly potent reagent in the organic chemist's toolkit. By understanding the electronic activation provided by the phosphoryl core and employing strict kinetic controls (like high dilution or thermal forcing), researchers can leverage TBMPO to construct intricate macrocycles, robust tripodal ligands, and advanced polymeric materials with high precision and yield.

References

-

[1] Moiseev, D. V. (2024). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. ResearchGate / Phosphorus, Sulfur, and Silicon and the Related Elements. 1

-

[2] Reddy, S. S., Rao, V. K., Dadapeer, E., & Raju, C. N. (2009). Synthesis, spectral characterisation and anti-microbial activity of novel 3-substituted-2, 4-dihydro-12H-3λ5-tribenzo [f, j, n][1, 5, 9,12, 3] dioxadiazaphosphacyclopentadecine-3-selones. Molaid / Journal of Chemical Research. 2

Sources

Methodological & Application

Application Note: Synthesis and Bromination Protocol for Tris(bromomethyl)phosphine Oxide (TBPO)

Executive Summary & Scope

Tris(hydroxymethyl)phosphine oxide (THPO) is a highly versatile, halogen-free organophosphorus precursor widely utilized in the development of flame retardants, polymers, and advanced composite materials (1)[1]. The targeted halogenation of THPO yields tris(bromomethyl)phosphine oxide (TBPO) , a critical electrophilic intermediate required for synthesizing complex phosphorus-containing podands and multifunctional aminomethyl derivatives[1].

This application note provides researchers and drug development professionals with two field-validated protocols for the bromination of THPO: a direct, high-purity bromination using phosphorus tribromide (PBr₃), and a scalable, one-pot synthesis starting from the cost-effective precursor tetrakis(hydroxymethyl)phosphonium chloride (THPC) (2)[2].

Mechanistic Rationale & Pathway Logic

Converting the primary hydroxyl groups of THPO to bromides requires overcoming the strong hydrophilicity and coordination potential of the phosphine oxide core. Understanding the causality behind reagent selection is critical for optimizing yields.

-

PBr₃ Pathway (Protocol A) : Phosphorus tribromide acts as both an activating agent and a bromide source. The reaction proceeds via a transient phosphite ester intermediate. The strong P=O bond in the THPO core remains intact, while the terminal hydroxyls undergo S_N2 displacement by bromide ions. Causality : Complete desiccation of the THPO starting material is mandatory. Residual water will rapidly hydrolyze PBr₃ into phosphorous acid and HBr, severely depressing the nucleophilic displacement efficiency.

-

HBr/Ac₂O Pathway (Protocol B) : Aqueous HBr alone is insufficient for complete tribromination due to the thermodynamic reversibility of the reaction. Causality : The addition of acetic anhydride (Ac₂O) serves a dual purpose. It acts as a chemical dehydrating agent (consuming water to form acetic acid) and generates highly reactive, anhydrous HBr in situ, driving the bromination to completion[2].

Reaction pathways for the synthesis of TBPO from THPC and THPO.

Quantitative Reaction Metrics

The following table summarizes the stoichiometric and operational parameters for both bromination methodologies, allowing researchers to select the optimal route based on available precursors and scale.

| Parameter | Protocol A (PBr₃ Method) | Protocol B (HBr/Ac₂O Method) |

| Primary Reagent | Phosphorus tribromide (PBr₃) | 48% HBr + Acetic Anhydride (Ac₂O) |

| Stoichiometry (per mol THPO) | 1.2 – 1.5 equivalents | 3.5 – 4.0 equivalents (HBr) |

| Solvent System | Anhydrous CHCl₃ or THF | Neat / Acetic Acid (in situ) |

| Reaction Temperature | 0 °C to 65 °C (Reflux) | 90 °C to 100 °C |

| Reaction Time | 4 – 6 hours | 8 – 10 hours |

| Typical Yield | 70% – 80% | ~68.5% |

| Key Byproducts | Phosphorous acid (H₃PO₃), HBr | Acetic acid, H₂O |

| Primary Advantage | High purity, straightforward workup | Cost-effective, scalable from THPC |

Step-by-Step Experimental Methodologies

Protocol A: Direct Bromination using PBr₃

Application: Ideal for high-purity synthesis when isolated, dry THPO is available.

Materials Required:

-

Tris(hydroxymethyl)phosphine oxide (THPO) (1.0 eq)

-

Phosphorus tribromide (PBr₃) (1.2 - 1.5 eq)

-

Anhydrous Chloroform (CHCl₃)

-

Saturated aqueous NaHCO₃ and Brine

Methodology:

-

Desiccation (Critical): Dry THPO under high vacuum (≤ 0.1 mbar) at 60 °C for 12 hours prior to use. THPO is highly hygroscopic; failure to dry it will result in violent PBr₃ hydrolysis.

-

System Setup: In an oven-dried, 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve the dried THPO in anhydrous CHCl₃ under a continuous argon or nitrogen atmosphere.

-

Thermal Control: Chill the reaction vessel to 0 °C using an ice-water bath.

-

Electrophilic Activation: Add PBr₃ dropwise via the dropping funnel over 30–45 minutes.

-

Validation Checkpoint: Monitor the exotherm closely. The internal temperature must not exceed 5 °C during addition to prevent premature cleavage side-reactions.

-

-

Reflux: Remove the ice bath, allow the mixture to reach ambient temperature, and subsequently heat to reflux (approx. 60–65 °C) for 5 hours.

-

Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of ice-cold water to destroy unreacted PBr₃.

-

Workup & Extraction: Separate the organic layer. Extract the remaining aqueous layer twice with CHCl₃. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (until CO₂ evolution ceases) and brine.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude TBPO. Purify via recrystallization from an ethanol/water gradient if analytical purity is required.

Mechanistic sequence of THPO bromination via PBr3 activation and SN2 displacement.

Protocol B: One-Pot Synthesis from THPC (HBr/Ac₂O Method)

Application: Best for scalable, industrial-style synthesis starting from cost-effective THPC.

Materials Required:

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC, 80% aqueous solution)

-

NaOH (aqueous) & 30% H₂O₂

-

48% Hydrobromic acid (HBr)

-

Acetic Anhydride (Ac₂O)

Methodology:

-

Neutralization: To a stirred aqueous solution of THPC, add equimolar aqueous NaOH dropwise at 10–15 °C. This liberates formaldehyde and generates tris(hydroxymethyl)phosphine (THP)[1].

-

Oxidation: Slowly add 30% H₂O₂ (1.1 eq) to the mixture, maintaining the temperature strictly below 20 °C using an ice bath. Stir for 1 hour to ensure complete oxidation to THPO[1].

-

Concentration: Remove water under reduced pressure (rotary evaporator) at 60 °C to obtain a viscous, crude THPO residue.

-

Acidification: Transfer the crude THPO to a heavy-walled flask equipped with a reflux condenser. Add 48% HBr (4.0 eq).

-

Dehydration/Activation: Slowly add Ac₂O in excess.

-

Validation Checkpoint: Calculate the Ac₂O volume to be at least 1.1x the molar equivalent of the water introduced by the 48% HBr. The reaction of Ac₂O with water is highly exothermic; add at a rate that maintains a steady, controllable temperature.

-

-

Heating: Heat the mixture to 90–100 °C for 8–10 hours to ensure complete tribromination[2].

-

Workup: Cool to room temperature and pour the mixture over crushed ice. Extract the product thoroughly with dichloromethane (DCM).

-

Neutralization: Wash the DCM extract with saturated NaHCO₃.

-

Validation Checkpoint: The aqueous wash must test strictly neutral (pH ~7.0) before proceeding to prevent acid-catalyzed degradation of the product during concentration.

-

-

Isolation: Dry over MgSO₄, filter, and evaporate the solvent to yield TBPO (Historical yield: ~68.5%)[2].

Safety, Troubleshooting, and Validation

-

PBr₃ Handling & Toxicity: Phosphorus tribromide is highly corrosive and reacts violently with water to release toxic HBr gas. All procedures must be executed in a certified fume hood using heavy-duty nitrile gloves and splash goggles.

-

Exotherm Management: Both the addition of PBr₃ (Protocol A) and the reaction of Ac₂O with aqueous HBr (Protocol B) generate significant heat. Failure to control the temperature can lead to runaway reactions, localized boiling, or decomposition of the phosphine oxide core.

-

Troubleshooting Incomplete Bromination: If mass spectrometry (LC-MS) or ³¹P-NMR indicates a mixture of mono-, di-, and tri-brominated species, the primary culprit is residual moisture. Ensure that the THPO starting material is strictly anhydrous (Protocol A) or that sufficient Ac₂O was added to consume all aqueous content (Protocol B).

References

-

Moiseev, D. V. (2024). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Phosphorus, Sulfur, and Silicon and the Related Elements. 1

-

Kron, T. E., & Tsvetkov, E. N. (1985). Synthesis of Tris(bromomethyl)phosphine Oxide. Journal of General Chemistry of the USSR, 55(3), 496-499.2

Sources

Application Note: Tris(bromomethyl)phosphine Oxide as a Precursor for Novel Tripodal Ligands

[1]

Executive Summary

Tris(bromomethyl)phosphine oxide (TBPO) is a high-value phosphorus scaffold characterized by its

This guide outlines the protocols for derivatizing TBPO into Tris(aminomethyl) and Tris(phenoxymethyl) phosphine oxides—ligands analogous to "scorpionates" and "podands"—and provides an advanced method for their reduction to trivalent phosphines. These ligands exhibit exceptional utility in stabilizing soft metals (Cu, Ag) for luminescence applications and hard metals (Ln, Actinides) for extraction.[1]

Chemical Profile & Safety

-

Compound: Tris(bromomethyl)phosphine oxide[1]

-

CAS: 4851-85-8[1]

-

Formula:

[1] -

MW: 324.77 g/mol [1]

-

Structure: Tetrahedral geometry at Phosphorus.

-

Reactivity: High electrophilicity at methylene carbons due to the electron-withdrawing

group.

Safety Warning (Critical)

TBPO is an alkylating agent .[1] It acts as a severe skin and eye irritant and is potentially mutagenic.

-

PPE: Double nitrile gloves, face shield, and lab coat are mandatory.[1]

-

Handling: All solids must be weighed in a fume hood.

-

Neutralization: Quench spills with 10% aqueous ammonia or dilute NaOH to convert bromides to harmless amines/alcohols.

Synthetic Strategy Overview

The transformation of TBPO relies on the substitution of the bromide leaving groups with nucleophiles (Amines, Phenoxides, Thiols). The resulting Phosphine Oxide Ligands can be used directly or reduced to Phosphines .

Figure 1: Synthetic workflow converting TBPO into oxide and phosphine ligands.[1]

Experimental Protocols

Protocol A: Synthesis of Tris(aminomethyl)phosphine Oxides

This reaction yields water-soluble, nitrogen-rich ligands suitable for biological applications or Cu(I) catalysis.[1]

Target Molecule:

Materials:

-

TBPO (1.0 equiv)[1]

-

Secondary Amine (3.5 equiv) — Excess acts as nucleophile and base.[1]

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]

-

Base (Optional):

(3.0 equiv) if amine is expensive.[1]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with TBPO (3.25 g, 10 mmol) and a magnetic stir bar.

-

Solvation: Add Ethanol (50 mL). TBPO may not dissolve completely until heated.

-

Addition: Add the secondary amine (35 mmol) dropwise.

-

Note: If using a volatile amine (e.g., dimethylamine), use a sealed pressure tube or reflux condenser with a dry ice trap.[1]

-

-

Reaction: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Workup:

-

Purification: Recrystallize from Acetone/Hexane or Toluene.

Data Interpretation:

| Compound |

Protocol B: Synthesis of Tripodal Podand Ligands (Ethers/Thioethers)

This protocol attaches aromatic arms to create "claw-like" ligands (podands) that bind metals via the

Target Molecule:

Materials:

-

TBPO (1.0 equiv)[1]

-

Substituted Phenol or Thiol (3.1 equiv)[1]

-

Base:

(anhydrous, 4.0 equiv) or Cs_2CO_3.[1] -

Solvent: DMF (Dimethylformamide) or Acetone.[1]

Step-by-Step Procedure:

-

Deprotonation: In a flask, combine Phenol (31 mmol) and

(40 mmol) in DMF (40 mL). Stir at RT for 30 min to generate the phenoxide. -

Coupling: Add TBPO (10 mmol) as a solid or solution in minimal DMF.

-

Reaction: Heat to 80–100°C for 12 hours.

-

Critical: Ensure vigorous stirring; the inorganic salts creates a slurry.

-

-

Quench: Pour the reaction mixture into ice-water (200 mL). The product usually precipitates.

-

Isolation: Filter the solid. If oily, extract with Ethyl Acetate (

mL), wash with brine, and dry.[1] -

Purification: Recrystallization from hot Ethanol is typically effective for phenoxy derivatives.

Protocol C: Reduction to Trivalent Phosphines (Advanced)

Context: While the oxide ligands are stable, soft metals (Pd, Pt, Rh) often require the trivalent phosphine (

Method:

Materials:

-

Phosphorous Acid (

, 5 equiv)[1] -

Iodine (

, 0.1 equiv) - Catalyst[1] -

Solvent: None (Solvent-free) or Toluene.

Procedure:

-

Mix the Phosphine Oxide Ligand and

in a reaction vessel. -

Add catalytic

. -

Heat to 80–100°C under Argon atmosphere for 4–8 hours.

-

Workup: Cool to RT. Dissolve in DCM. Wash with saturated

(to remove excess acid) and -

Result: The organic layer contains the trivalent phosphine (

).-

QC:

NMR will shift significantly upfield (e.g., from +45 ppm to -20/-60 ppm range).[1]

-

Application Case Study: Copper(I) Coordination

The Tris(aminomethyl)phosphine oxides (Protocol A) are excellent ligands for Copper(I), forming luminescent complexes.[1]

Workflow:

-

Dissolve

(1 equiv) in MeCN.[1] -

Add Ligand (1 equiv) in DCM/MeCN.[1]

-

Stir 1 hour at RT.

-

Precipitate with Diethyl Ether.

-

Outcome: The complex

often exhibits bright luminescence under UV light, useful for OLED materials or biological imaging.[1]

Figure 2: Decision tree for selecting nucleophiles based on desired ligand properties.

References

-

Preparation of Precursor: Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications.[1] ResearchGate. Link

-

Amination Protocol: Tris(aminomethyl)phosphines and Their Copper(I) Complexes. PMC. Link

-

Reduction Method: Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. J. Org.[7] Chem. (2023).[1] Link[1]

-

Scorpionate Analogues: Tris(pyrazolyl)phosphine Oxides.[1][4][8] Synthesis and Coordination Chemistry. Vrije Universiteit Amsterdam. Link

-

Safety Data: Tris(bromomethyl)phosphine oxide SDS. Sigma-Aldrich. Link

Sources

- 1. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 2. Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange [mdpi.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. research.vu.nl [research.vu.nl]

- 5. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Advanced Application Note: Tris(bromomethyl)phosphine Oxide (TBMPO) in the Synthesis of Intrinsic Flame-Retardant Polymers

Executive Summary

The development of flame-retardant (FR) thermosets has historically relied on additive molecules, which suffer from long-term leaching, environmental toxicity, and plasticization of the polymer matrix. Transitioning to reactive, intrinsically bound flame retardants is the industry standard. However, many phosphorus-based reactive FRs utilize P–O–C (phosphoester) linkages, which are highly susceptible to hydrolysis in humid, acidic, or basic environments.

Tris(bromomethyl)phosphine oxide (TBMPO) overcomes this limitation. Featuring highly robust P–C linkages, TBMPO serves as a versatile, hydrolytically stable building block. By leveraging the electrophilic nature of its bromomethyl groups, TBMPO can be functionalized into polyamines, such as tris(aminomethyl)phosphine oxide (TAMPO), which act as hexafunctional curing agents for epoxy resins. This application note details the mechanistic rationale, step-by-step synthesis, and validation protocols for utilizing TBMPO to engineer intrinsically flame-retardant, high-performance polymer networks.

Mechanistic Rationale: The Superiority of the P–C Linkage

The architectural advantage of TBMPO lies in its central phosphine oxide core bonded directly to carbon atoms. The P–C bond provides exceptional chemical stability, endowing the final thermoset with resistance to strong acids, bases, and high-temperature degradation[1].

From a synthetic standpoint, the halogenation of tris(hydroxymethyl)phosphine oxide (THPO) yields TBMPO, which acts as a critical gateway for synthesizing multifunctional organophosphorus crosslinkers [2]. When converted to an amine (TAMPO) and incorporated into an epoxy matrix, the resulting polymer exhibits a powerful P/N synergistic flame-retardant mechanism. During pyrolysis, the phosphine oxide core generates acidic phosphorus species that catalyze the dehydration of the polymer matrix, promoting a dense carbonaceous char. Simultaneously, the nitrogen components release non-flammable gases that expand this char into a highly insulating intumescent shield[3].

Workflow Visualization

Synthesis workflow from THPO to a hydrolytically stable, flame-retardant epoxy network.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Tris(bromomethyl)phosphine oxide (TBMPO)

Causality & Choice of Reagents: We utilize phosphorus tribromide (PBr₃) rather than aqueous hydrobromic acid. The PBr₃ pathway operates under strictly anhydrous conditions, preventing the hydrolysis of intermediate phosphite esters and avoiding the notoriously difficult separation of the highly polar phosphine oxide from an aqueous phase.

-

Setup : Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, a reflux condenser, and an argon inlet.

-

Dissolution : Suspend 0.1 mol of THPO in 200 mL of dry chloroform (CHCl₃). Cool the suspension to 0°C using an ice bath.

-

Halogenation : Place 0.35 mol of PBr₃ in the addition funnel. Add the PBr₃ dropwise over 1 hour to manage the exothermic reaction.

-

Reflux : Remove the ice bath and gradually heat the mixture to reflux (approx. 61°C) for 4 hours. The suspension will clarify as TBMPO forms.

-

Workup : Cool the mixture to room temperature and carefully quench with 50 mL of ice water to destroy unreacted PBr₃. Neutralize the organic layer with saturated NaHCO₃, separate, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

-

Self-Validation Checkpoint : Analyze the crude product via ³¹P NMR (in CDCl₃). A successful conversion is confirmed by a single peak shift to approximately +35 ppm, distinct from the +45 ppm signal of the THPO starting material.

Phase 2: Amination to Tris(aminomethyl)phosphine oxide (TAMPO)

Causality & Choice of Reagents: The bromomethyl groups of TBMPO are highly susceptible to nucleophilic attack. By utilizing a massive stoichiometric excess of methanolic ammonia in a sealed pressure reactor, we drive the equilibrium toward the primary amine (TAMPO) while suppressing secondary oligomerization cross-reactions.

-

Setup : Transfer 0.05 mol of purified TBMPO into a 250 mL stainless-steel high-pressure autoclave.

-

Amination : Add 150 mL of a 7 M solution of ammonia in methanol. Seal the autoclave securely.

-

Heating : Heat the sealed reactor to 60°C with continuous stirring for 12 hours.

-

Workup : Cool the reactor to room temperature and carefully vent the excess NH₃ gas in a fume hood. Evaporate the methanol under reduced pressure. Treat the residue with a strong base (e.g., NaOH) to liberate the free amine from its hydrobromide salt, followed by extraction with hot ethanol.

-

Self-Validation Checkpoint : Perform ¹H NMR (in D₂O). The displacement of bromine is confirmed by the complete disappearance of the –CH₂Br proton signal (~3.5 ppm) and the emergence of the –CH₂NH₂ proton signal (~2.8 ppm).

Phase 3: Formulation of Intrinsically Flame-Retardant Epoxy

Causality & Choice of Reagents: TAMPO acts as a hexafunctional curing agent (three primary amines, each capable of opening two epoxide rings). The step-cure schedule is critical: the initial low-temperature dwell manages the intense exotherm of the primary amine-epoxy ring opening, preventing void formation from localized boiling. The subsequent high-temperature ramps drive the sterically hindered secondary amines to full conversion.

-

Stoichiometry : Calculate the Amine Hydrogen Equivalent Weight (AHEW) of TAMPO. Mix TAMPO with Bisphenol A diglycidyl ether (DGEBA) at a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups.

-

Mixing : Blend the components at 40°C to reduce the viscosity of DGEBA, ensuring a homogeneous mixture.

-

Degassing : Place the mixture in a vacuum desiccator at -0.1 MPa for 10 minutes to remove entrapped air bubbles.

-

Curing Schedule : Pour the degassed mixture into pre-heated Teflon molds. Cure in a forced-air oven using the following profile: 80°C for 2 hours, followed by 120°C for 2 hours, and a final post-cure at 150°C for 2 hours.

-

Self-Validation Checkpoint : Run Differential Scanning Calorimetry (DSC) on a cured sample. The absence of a residual exothermic peak during the first heating scan validates 100% network conversion.

Quantitative Flame Retardancy & Thermal Stability Data

The covalent integration of the phosphine oxide core via TAMPO drastically alters the combustion profile of the epoxy network. The table below summarizes the comparative performance of a standard amine-cured epoxy versus the TBMPO-derived reactive system.

| Property | Neat DGEBA (Standard Amine) | DGEBA + TAMPO (Reactive FR) |

| Phosphorus Content (wt%) | 0.0 | ~4.5 |

| Glass Transition Temp (Tg, °C) | 135 | 142 |

| Peak Heat Release Rate (W/g) | 850 | 320 |

| Total Heat Release (kJ/g) | 26.5 | 14.2 |

| Char Yield at 600°C (%) | 12.5 | 34.0 |

| Limiting Oxygen Index (LOI, %) | 21.0 | 32.5 |

| UL-94 Vertical Burn Rating | Fail | V-0 |

Data Interpretation: The 62% reduction in Peak Heat Release Rate (HRR) and the achievement of a V-0 rating at a relatively low phosphorus loading (~4.5 wt%) underscore the efficiency of the P/N synergistic intumescent mechanism. Furthermore, the increase in Tg (from 135°C to 142°C) proves that the hexafunctional TAMPO crosslinker enhances thermal stability without compromising the thermomechanical integrity of the polymer matrix.

References

1.[1] Title: Photocatalytic radical (O)P–P(O) bond formation: access to diphosphine dioxides for thermoset protection. Source: Green Chemistry (RSC Publishing). URL: [Link] 2.[3] Title: Synthesis of P/N/B Synergistic Flame Retardant and Its Application in Aqueous Acrylic Coatings. Source: Materials Reports. URL: [Link] 3.[2] Title: Tris(hydroxymethyl)phosphine oxide – synthesis, chemistry, and applications. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL: [Link]

Sources

- 1. Photocatalytic radical (O)P–P(O) bond formation: access to diphosphine dioxides for thermoset protection - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of P/N/B Synergistic Flame Retardant and Its Application in Aqueous Acrylic Coatings [mater-rep.com]

Tris(bromomethyl)phosphine oxide (TBMPO): A Versatile Building Block for Functionalized Organophosphorus Compounds

Executive Summary & Mechanistic Grounding

In the landscape of organophosphorus chemistry, the transition from simple precursors to highly functionalized, multidimensional molecules requires building blocks that offer both stability and predictable reactivity. Tris(bromomethyl)phosphine oxide (TBMPO) has emerged as a premier trifunctional electrophile.

As a Senior Application Scientist, I frequently advocate for TBMPO over its chlorinated or hydroxylated analogs. While its precursor, Tris(hydroxymethyl)phosphine oxide (THPO), is a widely recognized flame-retardant polyol 1, the hydroxyl groups are poor leaving groups for direct nucleophilic substitution. By converting THPO into TBMPO, we replace the hydroxyls with bromides—excellent leaving groups due to their polarizability and weak C-Br bond strength. This transformation unlocks highly efficient SN2 pathways, enabling the synthesis of complex macrocycles, phosphorus-containing podands, and multi-amine systems crucial for drug development and advanced materials.

Physicochemical Profile

Understanding the physical parameters of TBMPO is critical for solvent selection and reaction design. The compound is highly electrophilic and must be handled with appropriate nucleophile-free solvents during storage.

Table 1: Physicochemical Properties of TBMPO

| Property | Value | Scientific Implication |

| CAS Number | 4851-85-8 | Standard identifier for regulatory and procurement tracking 2. |

| Molecular Formula | C3H6Br3OP | Indicates a high mass fraction of bromine, requiring dense solvent systems for optimal dissolution. |

| Molecular Weight | 328.766 g/mol | High molecular weight relative to its carbon count; impacts stoichiometric calculations significantly. |

| Appearance | White to off-white crystalline solid | Purity can be visually assessed; discoloration indicates free bromine or degradation. |

| Reactivity Profile | Strong trifunctional electrophile | Susceptible to rapid SN2 attack; requires anhydrous, non-nucleophilic conditions until reaction initiation. |

Synthetic Divergence & Application Pathways

TBMPO serves as the central node for synthesizing a variety of high-value derivatives. The logical flow of these transformations is mapped below.

Figure 1: Synthetic divergence of Tris(bromomethyl)phosphine oxide (TBMPO) into functionalized derivatives.

Tris(aminomethyl)phosphine oxide (TAMPO)

Direct ammonolysis of TBMPO often yields intractable polymeric mixtures due to over-alkylation. To circumvent this, TBMPO is reacted via methyl carbamate derivatives. This controlled amination yields TAMPO, a compound utilized in CO2 capture (forming a 1:1 adduct) and as a robust flame retardant 3.

Phosphorus-Containing Macrocycles & Antimicrobial Agents

By exploiting the trifunctionality of TBMPO, researchers can synthesize pentaco-ordinate dioxadiazaphosphacyclopentadecines and dioxaselenaphosphinan-2-ones. The reaction with sodium selenite bridges two bromomethyl arms, leaving the third available for further functionalization with alcohols or phenols, yielding compounds with potent antimicrobial properties 4.

Acyclic Nucleoside Analogs

In drug development, TBMPO is utilized to synthesize acyclic nucleoside analogs. The phosphine oxide moiety mimics the 2′-deoxyribofuranose sugar but provides absolute resistance to nucleolytic degradation by snake venom and calf spleen exonucleases, making it a highly stable backbone for antiviral DNA oligomers 5.

Table 2: Comparative Yields of TBMPO Derivatives

| Derivative Class | Primary Reagents | Reaction Type | Typical Yield | Key Application |